BenchChemオンラインストアへようこそ!

ZW4864

β-catenin/BCL9 protein-protein interaction Wnt signaling

ZW4864 hydrochloride (CAS 2632259-93-7) is the validated, orally bioavailable β-catenin/BCL9 PPI antagonist with a Ki of 0.76 μM. Unlike analogs, its N-cyclopropyl moiety is critical for this specific potency and 83% oral bioavailability in rodent models. This is the precise reference compound required to reproduce published SAR data and validate new chemical entities in Wnt-driven cancer research.

Molecular Formula C33H43ClN6O3
Molecular Weight 607.2 g/mol
Cat. No. B13895223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZW4864
Molecular FormulaC33H43ClN6O3
Molecular Weight607.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl
InChIInChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1
InChIKeyPQRRIGABHUYXRQ-UFTMZEDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZW4864 Hydrochloride: A Selective β-Catenin/BCL9 PPI Inhibitor for Wnt Pathway Research and Procurement


(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride, commonly designated ZW4864 hydrochloride, is a drug-like small molecule that selectively disrupts the protein–protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9) [1]. As a β-catenin/BCL9 PPI antagonist, ZW4864 binds directly to β-catenin and exhibits an inhibitory Ki of 0.76 μM and an IC50 of 0.87 μM in biochemical assays . The hydrochloride salt form (CAS 2632259-93-7) enhances aqueous solubility for formulation development, while its free base counterpart (CAS 2632259-92-6) demonstrates high oral bioavailability [2].

Why N-Alkyl Modifications in ZW4864 Analogs Cannot Be Substituted Without Altering Pharmacological Profile


The N-cyclopropyl moiety in ZW4864 is a critical structural determinant of its pharmacological identity; substitution with alternative N-alkyl groups produces analogs with distinct potency and biological profiles that cannot be interchanged. The N-cyclopropyl derivative (ZW4864) exhibits a β-catenin/BCL9 PPI Ki of 0.76 μM . Replacement of the cyclopropyl group with a 2-ethoxyethyl substituent yields a distinct compound (PubChem CID 164616856) with altered molecular weight and physicochemical properties [1], while substitution with an N-methyl group generates yet another distinct entity (PubChem CID 168297801) [2]. More critically, the ZW4864 scaffold was further optimized to yield compound 21, a derivative with superior potency (Ki range 0.85–2.7 μM for the series) that outperforms ZW4864 in modulating transcription and expression of β-catenin target genes and in suppressing survival of β-catenin-dependent cancer cells [3]. These structure-activity differences demonstrate that N-alkyl substitutions are not pharmacologically equivalent, and procurement of the specific cyclopropyl-bearing compound is essential for reproducing published results.

ZW4864 Hydrochloride: Quantitative Differentiation Data for Scientific Procurement Decisions


ZW4864 Ki and IC50 Values for β-Catenin/BCL9 PPI Disruption vs. Optimized Derivative 21

ZW4864 binds directly to β-catenin and disrupts the β-catenin/BCL9 protein-protein interaction with a Ki of 0.76 μM and an IC50 of 0.87 μM in biochemical AlphaScreen assays . In head-to-head cellular comparisons, the optimized ZW4864 derivative compound 21 demonstrated greater potency than ZW4864 in modulating transcription and expression of β-catenin target genes and in suppressing survival of β-catenin-dependent cancer cells [1].

β-catenin/BCL9 protein-protein interaction Wnt signaling

Oral Bioavailability of ZW4864: A Pharmacokinetic Differentiator Among β-Catenin/BCL9 PPI Inhibitors

ZW4864 exhibits good pharmacokinetic properties with an oral bioavailability (F) of 83% following a 20 mg/kg oral dose in mice [1]. While many β-catenin/BCL9 PPI inhibitors are limited to in vitro applications due to poor absorption or metabolic instability, ZW4864 was specifically developed as a drug-like small molecule suitable for oral in vivo studies [2].

pharmacokinetics oral bioavailability ZW4864

Cellular Selectivity of ZW4864: Differential Apoptosis Induction in Cancer vs. Normal Cells

ZW4864 selectively triggers rapid apoptosis of triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) with hyperactive β-catenin signaling while sparing normal mammary epithelial MCF10A cells at the same concentration range of 10–40 μM over 72 hours [1]. The compound suppresses TOPFlash luciferase activities in Wnt 3a-activated MDA-MB-468 cells with an IC50 of 6.3 μM, in SW480 colorectal cancer cells with an IC50 of 7.0 μM, and in β-catenin-expressing HEK293 cells with an IC50 of 11 μM [1].

selective apoptosis triple-negative breast cancer cancer selectivity

PPI Selectivity Profile: β-Catenin/BCL9 Disruption with Sparing of β-Catenin/E-Cadherin Interaction

ZW4864 binds with β-catenin and selectively disrupts the protein-protein interaction (PPI) between B-cell lymphoma 9 (BCL9) and β-catenin while sparing the β-catenin/E-cadherin PPI [1]. This selectivity is critical because the β-catenin/E-cadherin interaction is essential for normal cell-cell adhesion; disruption of this interaction would produce undesirable off-target effects on tissue integrity [2]. By contrast, some early β-catenin/BCL9 inhibitors exhibited cross-reactivity with β-catenin/cadherin interactions [2].

PPI selectivity β-catenin/E-cadherin target specificity

In Vivo PDX Model Efficacy: ZW4864 Suppresses β-Catenin Target Genes in Patient-Derived Xenografts

ZW4864 effectively suppresses β-catenin target gene expression in a patient-derived xenograft (PDX) mouse model following oral administration [1]. The compound shows good pharmacokinetic properties and produces a measurable variation in tumor growth in mice at a 90 mg/kg oral dose [1]. This in vivo activity distinguishes ZW4864 from β-catenin/BCL9 PPI inhibitors that lack demonstrated efficacy in animal models.

patient-derived xenograft in vivo efficacy β-catenin target genes

Optimal Research and Procurement Scenarios for ZW4864 Hydrochloride Based on Quantitative Evidence


SAR Studies and Benchmarking of Novel β-Catenin/BCL9 PPI Inhibitors

ZW4864 serves as the established reference compound for structure-activity relationship (SAR) studies of β-catenin/BCL9 PPI inhibitors. Its well-characterized biochemical potency (Ki = 0.76 μM; IC50 = 0.87 μM) provides a quantitative benchmark against which newly synthesized analogs can be compared . Published SAR campaigns have successfully used ZW4864 as the parent scaffold to generate optimized derivatives such as compound 21, which demonstrated improved cellular potency [1]. Researchers developing novel β-catenin/BCL9 antagonists should procure ZW4864 as a positive control and comparator to validate assay conditions and contextualize the potency of new chemical entities.

In Vivo Preclinical Studies Requiring Orally Bioavailable β-Catenin/BCL9 Disruptors

For research programs requiring chronic oral dosing in rodent models, ZW4864 is a uniquely suitable tool compound due to its 83% oral bioavailability (F) at 20 mg/kg [2]. Unlike peptide-based β-catenin/BCL9 inhibitors that require parenteral administration, ZW4864 enables convenient oral gavage dosing for long-term efficacy studies. The compound has demonstrated effective suppression of β-catenin target gene expression in patient-derived xenograft models and produces tumor growth variation at 90 mg/kg oral dosing [2], making it appropriate for in vivo target validation and preclinical proof-of-concept studies in Wnt/β-catenin-driven cancer models.

Cellular Target Engagement Assays in β-Catenin-Dependent Cancer Cell Lines

ZW4864 is well-suited for cellular target engagement studies in β-catenin-dependent cancer models. The compound exhibits differential sensitivity across cell lines: it suppresses TOPFlash luciferase activity with IC50 values of 6.3 μM in Wnt 3a-activated MDA-MB-468 triple-negative breast cancer cells and 7.0 μM in SW480 colorectal cancer cells, compared to 11 μM in β-catenin-expressing HEK293 cells [2]. This differential sensitivity profile enables researchers to employ MDA-MB-468 and SW480 as positive responsive models while using HEK293 cells as a less sensitive comparator. Additionally, ZW4864 selectively induces apoptosis in triple-negative breast cancer cells while sparing normal MCF10A mammary epithelial cells at 10–40 μM [2], providing a cancer-selective toxicity profile useful for evaluating therapeutic windows in co-culture systems.

Chemical Probe for Dissecting β-Catenin Signaling Pathway Biology

ZW4864 is characterized as a selective chemical probe for exploring β-catenin-related biology [3]. Its demonstrated selectivity for the β-catenin/BCL9 interaction over the β-catenin/E-cadherin PPI makes it a valuable tool for pathway dissection experiments where preserving normal cell-cell adhesion functions is essential. Researchers can use ZW4864 to interrogate the specific contribution of the β-catenin/BCL9 transcriptional co-activator complex to Wnt target gene expression, distinguishing these effects from β-catenin's structural role in adherens junctions. This specificity is particularly valuable in studies of epithelial-to-mesenchymal transition (EMT), cancer stem cell maintenance, and tumor immune evasion where the β-catenin/BCL9 axis plays a documented role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZW4864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.